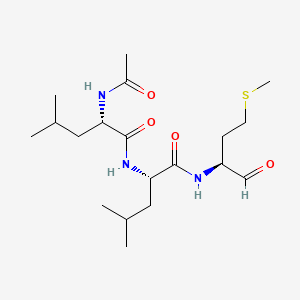

N-acetylleucyl-leucyl-methioninal

Overview

Description

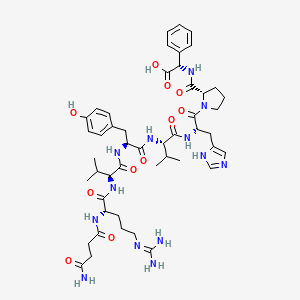

N-acetylleucyl-leucyl-methioninal is a chemical compound with the molecular formula C19-H35-N3-O4-S . It is also known by several synonyms, including N-Acetyl-leu-leu-methioninal, N-Allm, Calpain inhibitor 2, and Cpi(2) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string:InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 401.56, a mono-isotopic mass of 401.23483, and a chemical formula of C19H35N3O4S .Scientific Research Applications

Enzymatic Reduction in Proteins and Peptides

N-acetylleucyl-leucyl-methioninal plays a role in the enzymatic reduction of methionine sulfoxide residues in proteins and peptides. This process is crucial for restoring the biological activity of oxidized proteins or peptides. An enzymatic system from Escherichia coli and human leukocytes specifically reduces methionine sulfoxide (Met(O)) residues, with compounds like N-acetylMet(O) being good substrates for this reaction (Brot, Fliss, Coleman, & Weissbach, 1984).

N-Terminal Processing in Protein Synthesis

The removal of the initiator methionine and acetylation of the alpha-amino group are early chemical modifications in protein synthesis. This process is catalyzed by methionine aminopeptidase and N α -acetyltransferase. Studies show that these enzymes exist as isoforms varying in cellular location, function, and evolutionary origins, indicating a role for N-acetylated compounds in these processes (Bradshaw, Brickey, & Walker, 1998).

Proteolytic Stability and Inhibition Activity

N-terminal acetylation, like that in this compound, enhances the proteolytic stability of peptides. This acetylation significantly inhibits the hydrolysis of methionine and leucine enkephalins, suggesting a protective role against enzymatic degradation (Jayawardene & Dass, 1999).

Protein-Protein Interactions

N-terminal acetylation of amino-terminal methionine is important for mediating specific protein-protein interactions. This acetylation promotes cullin neddylation by facilitating interactions within multiprotein complexes, suggesting a regulatory role in protein interactions (Scott, Monda, Bennett, Harper, & Schulman, 2011).

Role in Protein Degradation

N-terminal acetylation of methionine, as seen in compounds like this compound, can act as a degradation signal in proteins. This process is regulated by specific enzymes like the Doa10 ubiquitin ligase, highlighting its role in protein turnover and cellular regulation (Hwang, Shemorry, & Varshavsky, 2010).

Mechanism of Action

Target of Action

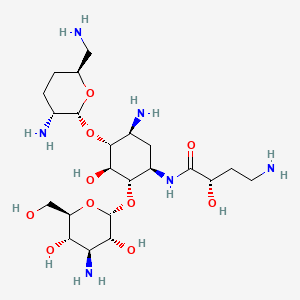

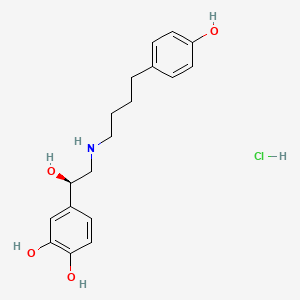

Calpain Inhibitor II, also known as N-acetylleucyl-leucyl-methioninal (N-ALLM) or ALLM, primarily targets calpains , a family of calcium-dependent cysteine proteases . Calpains are widely expressed in human cells and other living organisms . Two important isoforms of calpain, calpain 1 and calpain 2 , play a vital role in the physiology of neurodegenerative diseases . Calpain Inhibitor II also targets cathepsin B and cathepsin L .

Mode of Action

Calpain Inhibitor II interacts with its targets by inhibiting their proteolytic activity . It inhibits calpain and feebly inhibits proteasome . The inhibitor should be cell-permeable to have higher specificity .

Biochemical Pathways

Calpain activation is involved in cerebral ischemic injury, achieved by the interaction among Ca2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . Inhibition of calpain activation by Calpain Inhibitor II has appeared as a possible therapeutic target for managing neurodegenerative diseases .

Result of Action

The inhibition of calpain activation by Calpain Inhibitor II can prevent calpain-mediated apoptosis in degenerating neurons . This has been seen as a possible therapeutic target for managing neurodegenerative diseases . It has been found that Calpain Inhibitor II provides neuroprotection via inhibition of calpain activity and apoptosis . In addition, it has been discovered that calpain inhibitors further block SARS-CoV-2 infection in a main protease-independent manner .

Action Environment

The action of Calpain Inhibitor II can be influenced by environmental factors such as the presence of calcium ions, as calpains are calcium-dependent proteases . With growing age, the stability of this system gets weakened and results in over-activation . Therefore, the efficacy and stability of Calpain Inhibitor II can be influenced by factors such as calcium concentration and age.

properties

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911499 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110115-07-6 | |

| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylleucyl-leucyl-methioninal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUAM-312 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)